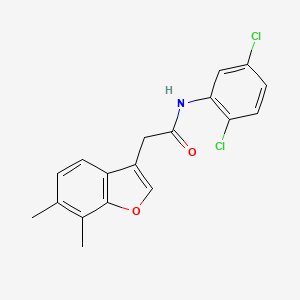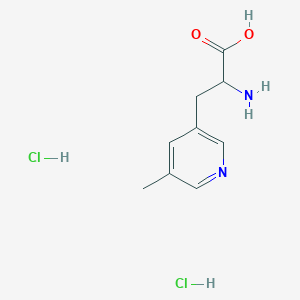![molecular formula C16H19NO4S2 B2641276 Methyl 3-(methyl{[4-(propan-2-yl)phenyl]sulfonyl}amino)thiophene-2-carboxylate CAS No. 1325304-90-2](/img/structure/B2641276.png)
Methyl 3-(methyl{[4-(propan-2-yl)phenyl]sulfonyl}amino)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . It also has a sulfonyl group attached to a phenyl ring, and a carboxylate group attached to the thiophene ring. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties, and potentially useful biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the sulfonyl group, and the attachment of the carboxylate group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring, phenyl ring, and carboxylate group would all contribute to the overall structure. The presence of the sulfonyl group could introduce some interesting electronic effects, influencing the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make it more polar, influencing its solubility in different solvents .Applications De Recherche Scientifique
Crystallography and Molecular Structure
A study by Ramazani et al. (2011) focused on the single crystal X-ray structure of a closely related thiophene derivative, highlighting the detailed molecular structure and providing a foundation for understanding the properties and potential applications of similar compounds in material science and molecular engineering Ramazani, A., Kazemizadeh, A. R., Ślepokura, K., & Lis, T. (2011).
Synthetic Methodologies
Stephens et al. (1999) described the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, demonstrating a route for producing a variety of thiophene derivatives. This process is vital for developing pharmaceuticals and agrochemicals, showcasing the versatility of thiophene scaffolds Stephens, C. E., Price, Matthew B., & Sowell, J. W. (1999).
Drug Metabolism
Zmijewski et al. (2006) explored the use of biocatalysis for preparing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrating the compound's relevance in understanding drug metabolism and developing therapeutic agents Zmijewski, M., Gillespie, T., Jackson, D., Schmidt, D., Yi, P., & Kulanthaivel, P. (2006).
Material Science Applications
Research by Yashima et al. (1997) on phenylacetylenes bearing an amino group, including their polymerization and application for chirality assignment of carboxylic acids, highlights the potential use of thiophene derivatives in developing novel materials for chiral discrimination and sensing applications Yashima, E., Maeda, Y., Matsushima, T., & Okamato, Y. (1997).
Environmental Degradation Studies
Andersson and Bobinger (1996) investigated the photochemical degradation of crude oil components, including benzothiophenes, to understand the environmental fate of such compounds after oil spills. This research provides insights into the degradation pathways and potential environmental impacts of thiophene-based compounds Andersson, J., & Bobinger, Stefan (1996).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[methyl-(4-propan-2-ylphenyl)sulfonylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-11(2)12-5-7-13(8-6-12)23(19,20)17(3)14-9-10-22-15(14)16(18)21-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOILOMLPDLZFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Ethylsulfanyl)phenyl]acetic acid](/img/structure/B2641193.png)
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2641195.png)

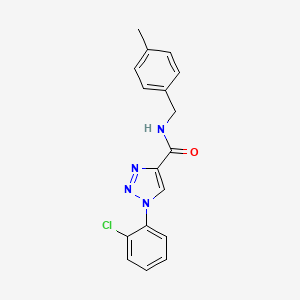
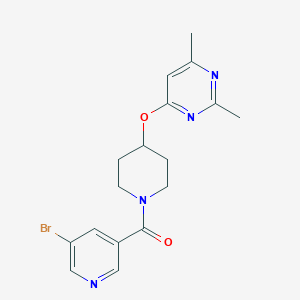
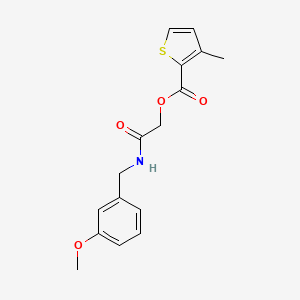
![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/no-structure.png)
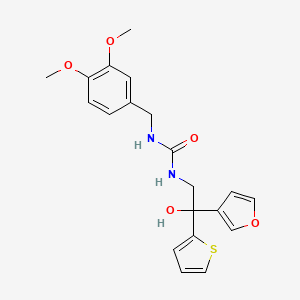
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2641207.png)

![N~4~-(3,4-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2641209.png)
![2-(2,5-dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2641210.png)
